molecular formula C4H8O4 B1226788 Oxolane-2,3,4-triol

Oxolane-2,3,4-triol

Cat. No.: B1226788
M. Wt: 120.1 g/mol
InChI Key: FMAORJIQYMIRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolane-2,3,4-triol is a five-membered cyclic ether (tetrahydrofuran derivative) with hydroxyl groups at positions 2, 3, and 4. This core structure is central to numerous monosaccharides, particularly pentoses and hexoses in their furanose forms. These derivatives play critical roles in biological systems, such as serving as building blocks for nucleic acids (e.g., RNA) or structural components in plant polysaccharides . The stereochemistry of substituents on the oxolane ring determines the compound’s identity, reactivity, and biological function. For example, the position and orientation of the hydroxymethyl group (–CH$_2$OH) distinguish ribose from arabinose or xylose .

Properties

IUPAC Name

oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound Derivatives

Compound Molecular Formula IUPAC Name Substituents Molar Mass (g/mol) Biological Role
Arabinofuranose C$5$H${10}$O$_5$ (2S,3S,4S,5R)-5-(Hydroxymethyl)this compound –CH$_2$OH at C5 150.13 Plant cell walls
Ribofuranose C$5$H${10}$O$_5$ (3R,4S,5R)-5-(Hydroxymethyl)this compound –CH$_2$OH at C5 150.13 RNA backbone
Xylofuranose C$5$H${10}$O$_5$ (2R,3R,4R,5R)-5-(Hydroxymethyl)this compound –CH$_2$OH at C5 150.13 Hemicellulose
Fructofuranose C$6$H${12}$O$_6$ (2R,3S,4S,5R)-2,5-Bis(hydroxymethyl)this compound –CH$_2$OH at C2 and C5 180.16 Sweetener, metabolic substrate
Apiose C$5$H${10}$O$_5$ 4-(Hydroxymethyl)this compound –CH$_2$OH at C4 150.13 Plant cell walls

Table 2: Physical Properties

Compound Optical Rotation (Water) Melting Point (°C) Water Solubility (g/100 mL)
Arabinofuranose +104.5° 160–163 85
Ribofuranose −21.5° 87–90 100
Xylofuranose +18.8° 144–145 117
Fructofuranose −92.4° 103–105 375

Research Findings

  • Stereochemical Impact on Function: The C2 and C3 hydroxyl orientations in arabinofuranose vs. ribofuranose dictate their roles in plant vs. nucleic acid biochemistry. For example, ribose’s C2 hydroxyl is essential for RNA’s phosphodiester bonds, while arabinose’s C2 epimerization allows flexibility in plant polysaccharides .
  • Thermal Stability: Ribofuranose derivatives are less thermally stable than their pyranose counterparts due to ring strain, affecting their industrial applications .
  • Contradictions in Evidence: CAS 50-69-1 is inconsistently attributed to both arabinose and ribose in the provided sources. However, authoritative databases confirm it as the CAS for D-ribose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolane-2,3,4-triol
Reactant of Route 2
Oxolane-2,3,4-triol

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